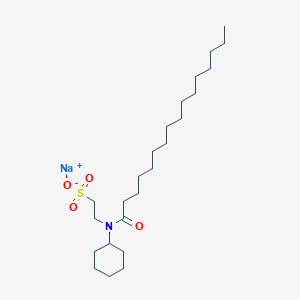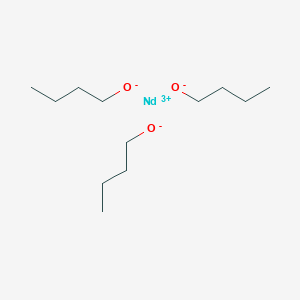
Neodymium tributanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium tributanolate is a rare earth metal complex that has gained attention in recent years due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including catalysis, energy storage, and biomedical research. In
Mécanisme D'action
The mechanism of action of neodymium tributanolate is not well understood. However, it is believed that it works by interacting with cellular components, such as proteins and enzymes, to induce a specific biological response. In the case of anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the case of anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells, which leads to the death of the cancer cells. In the case of catalysis, this compound has been shown to be an effective catalyst for various reactions, which can lead to the production of new compounds. In the case of energy storage, this compound has been shown to have high capacitance and stability, which makes it a potential material for supercapacitors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of neodymium tributanolate is its unique properties, which make it a potentially useful material for various applications. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its high cost, which can be a barrier to its widespread use. Additionally, this compound can be difficult to handle and store, which can make it challenging to work with in lab settings.
Orientations Futures
There are many potential future directions for research on neodymium tributanolate. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its mechanism of action and potential side effects. Another potential direction is to explore its potential as a material for energy storage, including its potential use in batteries and supercapacitors. Additionally, further research could be done to explore its potential as a catalyst for various reactions, including the synthesis of new compounds. Overall, there is still much to be learned about this compound, and it has the potential to be a valuable material for various fields of research.
Méthodes De Synthèse
Neodymium tributanolate can be synthesized through a variety of methods, including sol-gel synthesis, precipitation, and hydrothermal synthesis. One of the most common methods is the sol-gel synthesis, which involves the hydrolysis of neodymium chloride and tributanol in the presence of a catalyst. This method has been shown to produce high-quality this compound with a high yield.
Applications De Recherche Scientifique
Neodymium tributanolate has been extensively studied for its potential applications in various fields. In the field of catalysis, it has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the synthesis of esters. In the field of energy storage, this compound has been studied as a potential material for supercapacitors due to its high capacitance and stability. In the field of biomedical research, this compound has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
19236-00-1 |
|---|---|
Formule moléculaire |
C12H27NdO3 |
Poids moléculaire |
363.58 g/mol |
Nom IUPAC |
butan-1-olate;neodymium(3+) |
InChI |
InChI=1S/3C4H9O.Nd/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clé InChI |
YPEWLXGESTWIDH-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
SMILES canonique |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






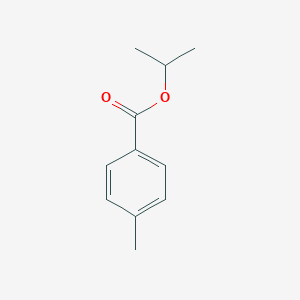


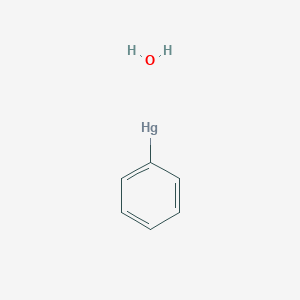
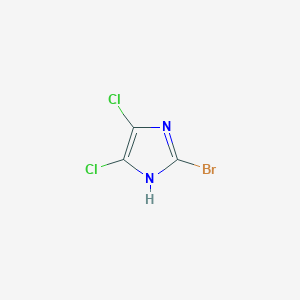

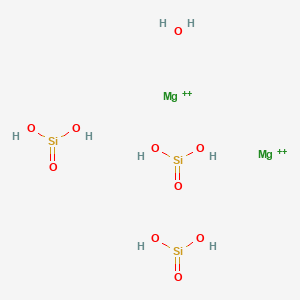

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

